molecular formula C25H26FN3O4S B7713881 N-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide

N-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide

Cat. No.: B7713881
M. Wt: 483.6 g/mol
InChI Key: ZSZODPWXIYJMFC-UHFFFAOYSA-N
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Description

N-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O4S/c1-33-23-12-11-20(17-24(23)34(31,32)27-18-19-7-3-2-4-8-19)25(30)29-15-13-28(14-16-29)22-10-6-5-9-21(22)26/h2-12,17,27H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZODPWXIYJMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.

    Sulfonamide Formation: The intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.

    Benzylation: The final step involves the benzylation of the sulfonamide derivative using benzyl chloride in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl or piperazine derivatives.

Scientific Research Applications

N-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-{[4-(2-chlorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide
  • N-benzyl-5-{[4-(2-bromophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide

Uniqueness

N-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-methoxybenzenesulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to its chloro and bromo analogs.

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